

Nicotiflorin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nicotiflorin (Standard)	
Cat. No.:	B191644	Get Quote

For Immediate Release

This technical guide provides an in-depth overview of Nicotiflorin (Kaempferol-3-O-rutinoside), a flavonoid glycoside with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and mechanisms of action of Nicotiflorin.

Chemical and Physical Data

Nicotiflorin is a naturally occurring compound found in various medicinal plants. Its fundamental chemical and physical properties are summarized below.

Property	Value	Citation(s)
CAS Number	17650-84-9	[1][2][3]
Molecular Formula	C27H30O15	[1][4]
Molecular Weight	594.5 g/mol	[1][5]
Appearance	Yellow powder	[1][2]
Synonyms	Kaempferol-3-O-rutinoside, Nictoflorin	[5][6]

Biological Activities and Therapeutic Potential

Nicotiflorin has demonstrated a range of pharmacological effects, with neuroprotective and antiglycation activities being the most prominent.

Neuroprotective Effects

Nicotiflorin exhibits significant neuroprotective properties, particularly in the context of cerebral ischemia. Studies have shown that it can reduce brain infarct volume and neurological deficits in animal models of stroke.[6][7] The neuroprotective mechanism is multifaceted and involves the modulation of several signaling pathways.

One key mechanism is the upregulation of endothelial nitric oxide synthase (eNOS).[6] In response to hypoxic conditions, Nicotiflorin treatment has been shown to increase the activity, mRNA, and protein levels of eNOS in cerebral blood vessel endothelial cells.[6]

Furthermore, autophagy plays a crucial role in the neuroprotective effects of Nicotiflorin.[2] It has been observed to enhance autophagy and promote autophagic flux in the ischemic penumbra, thereby mitigating cell damage.[2]

Antiglycation Activity

Advanced glycation end products (AGEs) are implicated in the pathogenesis of various agerelated diseases and diabetic complications. Nicotiflorin has been shown to possess potent antiglycation activity.[3] The proposed mechanisms for its antiglycation effects include the inhibition of reactive oxygen species (ROS) formation during the glycation process and the prevention of Schiff base and Amadori product formation.[8][9] By scavenging free radicals and interfering with the glycation cascade, Nicotiflorin can help mitigate the detrimental effects of AGEs.[10]

Signaling Pathways

The therapeutic effects of Nicotiflorin are mediated through its interaction with key cellular signaling pathways. The diagram below illustrates the proposed mechanism of its neuroprotective action involving the Akt/FoxO/Bcl signaling pathway.

Click to download full resolution via product page

Caption: Proposed neuroprotective signaling pathway of Nicotiflorin.

Experimental Protocols

This section provides an overview of methodologies for the isolation, purification, analysis, and bioactivity assessment of Nicotiflorin.

Isolation and Purification

A common method for the purification of Nicotiflorin from plant extracts is high-speed countercurrent chromatography (HSCCC).[3]

- Extraction: An initial ethanol extract of the plant material is partitioned between water and various organic solvents (e.g., petroleum ether, ethyl acetate, and n-butanol).[3]
- Partial Purification: The n-butanol fraction is often subjected to silica gel column chromatography for initial purification.[3]
- HSCCC Separation: The partially purified extract is then separated using HSCCC with a suitable two-phase solvent system, such as ethyl acetate-n-butanol-water (4:1:5, v/v/v).[3] The fractions are collected and analyzed for the presence of Nicotiflorin.[3]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and quantification of Nicotiflorin.[11][12]

Chromatographic System: A reversed-phase C18 column is typically used.[12]

- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 30 mM ammonium acetate, pH 4.7) and organic solvents like methanol and acetonitrile is commonly employed.[13]
- Detection: UV detection at a wavelength of around 265 nm is suitable for Nicotiflorin.[14]
- Quantification: A calibration curve is generated using standard solutions of Nicotiflorin at various concentrations to quantify the amount in a sample.[11]

In Vitro Bioassays

This assay simulates ischemic conditions in vitro.[2]

- Cell Culture: SH-SY5Y cells are cultured under standard conditions.[2]
- OGD Induction: The cells are subjected to oxygen-glucose deprivation (OGD) by replacing the normal culture medium with a glucose-free medium and incubating in a hypoxic chamber.
 [2]
- Reperfusion: After the OGD period, the medium is replaced with normal culture medium, and the cells are returned to normoxic conditions to simulate reperfusion.[2]
- Treatment: Nicotiflorin is added to the culture medium at various concentrations during the reperfusion phase.[2]
- Assessment: Cell viability, lactate dehydrogenase (LDH) release, and apoptosis are measured to evaluate the protective effect of Nicotiflorin.[2]

Several spectrophotometric methods can be used to assess the antioxidant capacity of Nicotiflorin.[15][16]

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of Nicotiflorin to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that is measured spectrophotometrically.[15]
- FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of Nicotiflorin to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex that can be quantified.[16]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
 This assay involves the generation of the ABTS radical cation, and the ability of Nicotiflorin to scavenge this radical is measured by the decrease in absorbance.[16]

Conclusion

Nicotiflorin is a promising natural compound with well-documented neuroprotective and antiglycation properties. Its mechanisms of action, involving the modulation of key signaling pathways and potent antioxidant effects, make it a compelling candidate for further research and development in the context of neurodegenerative diseases, stroke, and diabetic complications. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this versatile flavonoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Mechanism of Action of Nicotiflorin from Tricyrtis maculata in the Treatment of Acute Myocardial Infarction: From Network Pharmacology to Experimental Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy is involved in the neuroprotective effect of nicotiflorin PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of rutin and nicotiflorin from the flowers of Edgeworthia chrysantha Lindl. by high-speed counter-current chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagy is involved in the neuroprotective effect of nicotiflorin: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Nicotiflorin reduces cerebral ischemic damage and upregulates endothelial nitric oxide synthase in primarily cultured rat cerebral blood vessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection of nicotiflorin in permanent focal cerebral ischemia and in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. Antiglycation Activities and Common Mechanisms Mediating Vasculoprotective Effect of Quercetin and Chrysin in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Nicotiflorin: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191644#nicotiflorin-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com